3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

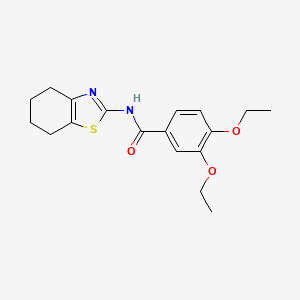

3,4-Diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring conjugated to a saturated 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. The ethoxy groups at positions 3 and 4 of the benzamide ring are electron-donating substituents, which may enhance solubility and influence binding interactions in biological systems. This compound is structurally related to kinase inhibitors and antimicrobial agents, though its specific applications remain under investigation .

Properties

IUPAC Name |

3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-3-22-14-10-9-12(11-15(14)23-4-2)17(21)20-18-19-13-7-5-6-8-16(13)24-18/h9-11H,3-8H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLLGKESGTXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Chemical Reactions Analysis

3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule

Scientific Research Applications

3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:

Medicinal Chemistry:

Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as corrosion inhibitors and dyes.

Biological Studies: It has been studied for its biological activities, including antimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is compared with structurally analogous compounds (Table 1). Key variations include substituents on the benzamide ring, modifications to the benzothiazole scaffold, and molecular weight differences.

Table 1: Structural and Physicochemical Comparison of Tetrahydrobenzothiazolyl-Benzamide Derivatives

Key Findings:

Substituent Effects on Benzamide Ring Electron-Donating Groups (e.g., Ethoxy, Methoxy): The target compound’s 3,4-diethoxy groups likely improve solubility compared to non-polar substituents like methylsulfanyl (334.46 Da compound, ). However, the triethoxy derivative (432.53 Da, ) may exhibit even higher solubility due to additional ethoxy groups, albeit at the cost of increased molecular weight.

Benzothiazole Core Modifications Saturation vs. Oxidation: The fully saturated tetrahydrobenzothiazole in the target compound may confer greater conformational stability than oxidized analogs (e.g., 7-oxo derivatives in ).

Molecular Weight and Bioavailability

- The target compound (346.45 Da) falls within the acceptable range for oral bioavailability (typically <500 Da), whereas the triethoxy derivative (432.53 Da, ) approaches the upper limit, possibly reducing membrane permeability.

Synthetic Accessibility

- Compounds with simpler substituents (e.g., 4-methoxy-N-methyl analog, ) may be synthesized more efficiently via condensation of thiosemicarbazides with benzodioxine intermediates, as described in .

Research Implications

The structural nuances of these analogs highlight trade-offs between solubility, molecular weight, and target affinity. The target compound’s diethoxy groups balance solubility and moderate molecular weight, making it a viable candidate for further pharmacological screening. Future studies should prioritize comparative assays (e.g., kinase inhibition, antimicrobial activity) to validate these hypotheses.

Biological Activity

The compound 3,4-diethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is an organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{16}H_{20}N_2O_3S

- Molecular Weight : 320.41 g/mol

This compound consists of a benzamide core with diethoxy and tetrahydro-benzothiazole substituents that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.12 to 0.98 µg/mL against various pathogens including Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

The anti-inflammatory effects of benzamide derivatives have also been explored. Compounds with similar structures have demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, certain derivatives showed inhibition levels comparable to established anti-inflammatory agents . The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance. The presence of the benzothiazole moiety may enhance its binding affinity and selectivity towards these targets.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar benzamide compounds:

- Study on Antimicrobial Activity : A study evaluated a series of benzamide derivatives for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups exhibited enhanced activity .

- Anti-inflammatory Screening : Another study focused on the anti-inflammatory potential of benzamide derivatives using RAW 264.7 macrophages. The results showed significant inhibition of NO production at concentrations as low as 10 µM .

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.